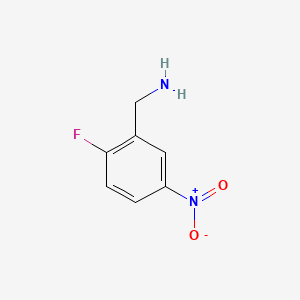

(2-Fluoro-5-nitrophenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWRFKCUUIPQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297277 | |

| Record name | 2-Fluoro-5-nitrobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771579-54-5 | |

| Record name | 2-Fluoro-5-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771579-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitrobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Fluoro-5-nitrophenyl)methanamine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations for (2-Fluoro-5-nitrophenyl)methanamine, a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for professionals in research and development.

Core Chemical Properties

This compound, particularly in its hydrochloride salt form, is a key intermediate characterized by the presence of a fluorine atom and a nitro group on the benzene ring. These features impart unique reactivity and make it a desirable precursor for the synthesis of a wide range of functionalized molecules.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 1214328-26-3 | [1][2][3] |

| Molecular Formula | C₇H₈ClFN₂O₂ | [1][2][3] |

| Molecular Weight | 206.6 g/mol | [2] |

| Purity | ≥95% to ≥98% (Commercially available) | [1][2] |

| Synonyms | 2-Fluoro-5-nitrobenzylamine hydrochloride | [2] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, the most logical and commonly employed synthetic route is the reductive amination of 2-fluoro-5-nitrobenzaldehyde.

Hypothetical Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from the nitration of a suitable fluorinated precursor, followed by the conversion of the aldehyde to the primary amine.

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol: Reductive Amination (General Procedure)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Objective: To synthesize this compound from 2-fluoro-5-nitrobenzaldehyde.

Materials:

-

2-fluoro-5-nitrobenzaldehyde

-

Ammonium chloride (NH₄Cl) or another ammonia source

-

A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous methanol or another suitable solvent

-

Hydrochloric acid (for hydrochloride salt formation)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add a source of ammonia, such as ammonium chloride, to the solution.

-

Stir the mixture at room temperature for a designated period to facilitate the formation of the intermediate imine.

-

Slowly add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.

-

Allow the reaction to proceed at room temperature with continuous stirring until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding water or a dilute acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude free base.

-

For the hydrochloride salt, dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid in the same or a compatible solvent.

-

Collect the precipitated this compound hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in the design of bioactive molecules. The 2-fluoro-5-nitrophenyl group can be found in various pharmaceutical intermediates. For instance, related compounds are used in the synthesis of kinase inhibitors and other targeted therapeutic agents. The primary amine functionality serves as a handle for further molecular elaboration, allowing for the construction of more complex drug candidates.

Safety and Handling

Table 2: Hazard and Precautionary Information (Inferred)

| Hazard Category | Precautionary Statements | Reference(s) |

| Flammability | Flammable solid. Keep away from heat, sparks, and open flames. | [4] |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. | [4] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection. | [4] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area. | [4] |

| Handling | Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. | [4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4] |

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]

-

In case of fire: Use CO₂, dry chemical, or foam for extinction.[4]

Concluding Remarks

This compound is a chemical intermediate with significant potential in the fields of drug discovery and organic synthesis. While comprehensive data on its physical properties and detailed, optimized synthesis protocols are limited in publicly accessible sources, its structural characteristics suggest it is a valuable building block for creating novel and complex molecules. Researchers working with this compound should exercise caution and adhere to standard laboratory safety practices, drawing guidance from information on analogous compounds. Further investigation into the properties and reactivity of this compound is warranted to fully explore its utility.

References

An In-Depth Technical Guide to (2-Fluoro-5-nitrophenyl)methanamine: Molecular Structure, Properties, and Synthesis Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-5-nitrophenyl)methanamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom and a nitro group on the phenyl ring imparts unique electronic properties that can influence molecular interactions, metabolic stability, and overall pharmacological activity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for this compound. While experimental data for the final compound is limited in publicly accessible literature, this guide compiles available information on its precursors and outlines logical synthetic strategies.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzylamine core substituted with a fluorine atom at the ortho position and a nitro group at the meta position relative to the aminomethyl group. The hydrochloride salt of this compound is the most commonly available form.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1214328-26-3 | [1][2] |

| Molecular Formula | C₇H₈ClFN₂O₂ | [1][2] |

| Molecular Weight | 206.61 g/mol | [1] |

The presence of the electronegative fluorine atom can influence the acidity of the amine proton and the overall lipophilicity of the molecule, which are critical parameters in drug design.[3] The nitro group, a strong electron-withdrawing group, further modifies the electronic landscape of the aromatic ring.

Synthesis Strategies

Synthesis from 2-Fluoro-5-nitrobenzaldehyde via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot reaction involves the initial formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by the reduction of the imine to the desired primary amine.

Experimental Workflow: Reductive Amination

Caption: Reductive amination workflow for synthesizing the target compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: To a solution of 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add an ammonia source, for example, ammonium chloride (excess).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is significant, a reducing agent is added portion-wise. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as they are selective for the imine over the aldehyde.

-

Workup and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or crystallization to yield this compound.

Synthesis from 2-Fluoro-5-nitrobenzonitrile via Reduction

Another viable synthetic route is the reduction of the nitrile group of 2-Fluoro-5-nitrobenzonitrile to a primary amine. This can be achieved using various reducing agents.

Experimental Workflow: Nitrile Reduction

Caption: Nitrile reduction workflow for synthesizing the target compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-nitrobenzonitrile (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

-

Reduction: Cool the solution in an ice bath and slowly add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel, palladium on carbon) is another potential method, although care must be taken to avoid reduction of the nitro group.

-

Workup and Purification: After the reaction is complete, cautiously quench the reaction mixture with water and a base (e.g., NaOH solution) to decompose the excess reducing agent and precipitate the aluminum salts. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are then dried and concentrated to afford the crude product, which can be further purified.

Spectroscopic Data of Precursors

While experimental spectra for this compound are not available, data for its potential precursors can be found in various databases. This information is crucial for monitoring the synthesis and confirming the identity of starting materials.

Table 2: Spectroscopic Data for 2-Fluoro-5-nitroaniline

| Data Type | Key Features | Source |

| ¹H NMR | Signals corresponding to aromatic protons and the amine group. | [4] |

| IR Spectrum | Characteristic peaks for N-H stretching, C-F stretching, and N-O stretching of the nitro group. | [5] |

| Mass Spectrum | Molecular ion peak and fragmentation pattern consistent with the structure. | [5] |

| Crystal Data | Detailed bond lengths and angles from X-ray crystallography. | [6] |

Biological Activity and Drug Development Potential

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7] Fluorinated benzylamines, in particular, are important building blocks in the synthesis of various biologically active compounds.[8]

The specific biological activity of this compound has not been reported. However, the presence of the fluoro and nitro functionalities suggests potential for this molecule to be explored in various therapeutic areas. The nitroaromatic group can sometimes be a liability in drug design due to potential toxicity, but it can also be a key pharmacophoric element or a precursor to an amino group which can be further functionalized.

Logical Relationship: From Structure to Potential Application

Caption: The role of the molecular structure in drug development.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. This guide has provided a summary of its known properties and has detailed logical and practical synthetic routes starting from commercially available precursors. The successful synthesis and characterization of this compound would open avenues for its evaluation in various biological assays, potentially leading to the discovery of novel therapeutic agents. Further research is warranted to isolate this compound, fully characterize its physicochemical and spectroscopic properties, and explore its pharmacological potential.

References

- 1. howeipharm.com [howeipharm.com]

- 2. This compound hydrochloride,(CAS# 1214328-26-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Fluoro-5-nitroaniline [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. research.monash.edu [research.monash.edu]

Spectroscopic Data and Analysis of (2-Fluoro-5-nitrophenyl)methanamine Analogs

This technical guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for 2-fluoro-5-nitroaniline and 2-fluorobenzylamine. Detailed, generalized experimental protocols for these analytical techniques are also included to assist researchers in acquiring similar data.

Spectroscopic Data of Analog Compounds

To approximate the spectroscopic signature of (2-Fluoro-5-nitrophenyl)methanamine, data from two key structural analogs are presented. 2-Fluoro-5-nitroaniline provides data for the substituted aromatic ring system, while 2-fluorobenzylamine offers insight into the spectral characteristics of the benzylamine moiety.

2-Fluoro-5-nitroaniline

This compound shares the 2-fluoro-5-nitrophenyl core with the target molecule.

Table 1: 1H NMR Spectroscopic Data for 2-Fluoro-5-nitroaniline

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not explicitly available in search results |

Table 2: 13C NMR Spectroscopic Data for 2-Fluoro-5-nitroaniline

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Table 3: IR Spectroscopic Data for 2-Fluoro-5-nitroaniline

| Wavenumber (cm-1) | Interpretation |

| Specific peak values not detailed in search results, but characteristic absorptions would include N-H stretches (around 3300-3500 cm-1), aromatic C-H stretches (around 3000-3100 cm-1), NO2 asymmetric and symmetric stretches (around 1500-1550 and 1335-1385 cm-1 respectively), and C-F stretch (around 1100-1300 cm-1). |

Table 4: Mass Spectrometry Data for 2-Fluoro-5-nitroaniline

| m/z | Interpretation |

| 156 | Molecular Ion [M]+ |

| 110 | [M - NO2]+ |

| 83 | Further fragmentation |

2-Fluorobenzylamine

This analog provides spectral information for the aminomethyl group attached to a fluorinated phenyl ring.

Table 5: 1H NMR Spectroscopic Data for 2-Fluorobenzylamine

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not explicitly available in search results |

Table 6: 13C NMR Spectroscopic Data for 2-Fluorobenzylamine

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Table 7: IR Spectroscopic Data for 2-Fluorobenzylamine

| Wavenumber (cm-1) | Interpretation |

| Specific peak values not detailed in search results, but characteristic absorptions would include N-H stretches (around 3300-3400 cm-1), aromatic and aliphatic C-H stretches (around 2800-3100 cm-1), and C-F stretch (around 1100-1300 cm-1). |

Table 8: Mass Spectrometry Data for 2-Fluorobenzylamine

| m/z | Interpretation |

| 125 | Molecular Ion [M]+ |

| 108 | [M - NH3]+ |

| Further fragmentation would involve loss of H and subsequent rearrangements. |

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of a solvent or reference signal.

-

-

1H NMR Acquisition:

-

Set the spectral width to approximately 12-16 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

13C NMR Acquisition:

-

Switch the spectrometer to the 13C nucleus frequency.

-

Set the spectral width to approximately 200-250 ppm.

-

Use a 30-45 degree pulse angle.

-

Employ proton decoupling to simplify the spectrum.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of 13C.

-

Apply Fourier transformation, phase, and reference the spectrum.[1][2][3][4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Collection:

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[5][7]

-

-

Cleaning:

-

After analysis, remove the sample and clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

For volatile and thermally stable compounds, a gas chromatograph (GC) can be used to introduce the sample into the mass spectrometer.

-

Alternatively, for pure solid samples, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. books.rsc.org [books.rsc.org]

- 2. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]

Safety and Handling of (2-Fluoro-5-nitrophenyl)methanamine: A Technical Guide

Disclaimer: No specific Material Safety Data Sheet (MSDS) for (2-Fluoro-5-nitrophenyl)methanamine is readily available in public databases. The following guide is a compilation of safety and handling information from structurally related compounds, including 2-fluoro-5-nitroaniline, 2-fluoro-5-nitrobenzaldehyde, and general knowledge of nitroaromatic and fluorinated amine compounds. This information should be used as a preliminary guide for risk assessment, and a comprehensive, substance-specific risk assessment should be conducted before handling this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling, storage, and disposal of this compound and related compounds.

Hazard Identification and Classification

This compound is not officially classified under GHS. However, based on the data for analogous compounds, it should be treated as a hazardous substance. The primary hazards are associated with its nitroaromatic and fluorinated amine functionalities. Nitroaromatic compounds are often toxic and can be environmental pollutants[1][2]. Aromatic amines are a class of chemicals with high reactivity and potential health hazards, including carcinogenicity and mutagenicity[3].

Summary of Hazards from Analogous Compounds

The following table summarizes the GHS hazard classifications for structurally similar compounds. It is prudent to assume that this compound exhibits a similar hazard profile.

| Hazard Statement | 2-Fluoro-5-nitroaniline[3] | 2-Fluoro-5-nitrobenzonitrile | 5-Fluoro-2-nitrophenol[4] |

| Flammable Solid | ✓ | ||

| Acute Toxicity, Oral | ✓ | ✓ | |

| Acute Toxicity, Dermal | ✓ | ✓ | |

| Acute Toxicity, Inhalation | ✓ | ✓ | |

| Skin Irritation | ✓ | ✓ | |

| Serious Eye Irritation | ✓ | ✓ | |

| Specific Target Organ Toxicity (Single Exposure) | ✓ | ✓ |

Physical and Chemical Properties

Specific physical and chemical property data for this compound are not available. The table below presents data for a closely related compound, 2-fluoro-5-nitroaniline.

| Property | Data for 2-Fluoro-5-nitroaniline[3][5] |

| Appearance | Light brown powder solid |

| Melting Point/Range | 99 - 103 °C / 210.2 - 217.4 °F |

| Flash Point | 91 °C / 195.8 °F |

| Molecular Formula | C6H5FN2O2 |

| Molecular Weight | 156.11 g/mol |

| Solubility | Insoluble in water |

Safety and Handling Protocols

Given the hazardous nature of related compounds, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved). |

| Skin Protection | Wear impervious, flame-retardant protective clothing. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | Use a full-face respirator with a suitable cartridge if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Engineering Controls

Engineering controls are the most effective way to manage exposure.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling and Storage

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store it locked up. Keep away from heat, sparks, open flames, and hot surfaces.

Experimental Protocols

The following is a generalized protocol for the synthesis of an aminobenzylamine from a nitrobenzonitrile, a reaction analogous to a potential synthesis of this compound.

Reduction of a Nitroaromatic Compound

This protocol is adapted from the synthesis of 5-Amino-2-fluorobenzonitrile[6].

Objective: To reduce the nitro group of a substituted nitroaromatic compound to an amine.

Materials:

-

2-Fluoro-5-nitrobenzonitrile (or other nitroaromatic precursor)

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the nitroaromatic precursor (e.g., 2.0 g of 2-fluoro-5-nitrobenzonitrile) in ethyl acetate (50 mL).

-

Add stannous chloride dihydrate (e.g., 27.0 g) to the solution.

-

Heat the mixture to reflux and maintain for 1.5 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic phases and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by chromatography or recrystallization as needed.

Diagrams

The following diagrams illustrate key logical and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 6. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

In-Depth Technical Guide: Solubility Profile of (2-Fluoro-5-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies for determining the solubility profile of the chemical entity (2-Fluoro-5-nitrophenyl)methanamine (CAS: 771579-54-5). Due to the limited availability of public domain data for this specific compound, this document focuses on providing a comprehensive overview of the standard experimental protocols and a logical workflow for characterizing its solubility, a critical parameter in the drug discovery and development process. The guide details established methods for both kinetic and thermodynamic solubility assays and includes a workflow diagram to guide the experimental process.

Physicochemical Properties

Publicly available, experimentally determined physicochemical properties for this compound are sparse. The following table summarizes the basic molecular identifiers. Researchers are advised to experimentally determine key parameters such as solubility in various solvents, pKa, and the partition coefficient (logP) to build a comprehensive profile.

| Parameter | Value | Source |

| CAS Number | 771579-54-5 | Vendor Information |

| Molecular Formula | C₇H₇FN₂O₂ | Calculated |

| Molecular Weight | 170.14 g/mol | Calculated |

| This compound hydrochloride CAS | 1214328-26-3 | Sinfoo Biotech[1] |

| This compound hydrochloride Molecular Formula | C₇H₈ClFN₂O₂ | Sinfoo Biotech[1] |

| This compound hydrochloride Molecular Weight | 206.602 g/mol | Sinfoo Biotech[1] |

Experimental Protocols for Solubility Determination

The following sections describe standard high-throughput and traditional methods for determining the aqueous solubility of a compound.

Kinetic Solubility Assay via Nephelometry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well or 384-well microplate, perform serial dilutions of the DMSO stock solution with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

-

Precipitation Induction: The addition of the aqueous buffer to the DMSO solution induces the precipitation of the compound if its solubility limit is exceeded.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking to allow for the system to approach a state of metastable equilibrium.

-

Nephelometric Measurement: Utilize a laser nephelometer to measure the amount of light scattered by the suspended particles (precipitate) in each well.

-

Data Analysis: The light scattering intensity is directly proportional to the amount of precipitate. The kinetic solubility is determined by identifying the concentration at which a significant increase in light scattering is observed compared to a blank control.

Thermodynamic Solubility Assay via the Shake-Flask Method

Considered the "gold standard" for solubility measurement, the shake-flask method determines the equilibrium solubility of a compound.

Methodology:

-

Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., buffers at various pH values to assess pH-dependent solubility) or organic solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique. High-performance liquid chromatography with UV detection (HPLC-UV) is commonly employed. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Logical Workflow for Solubility Profiling

A systematic approach is crucial for efficiently characterizing the solubility of a new chemical entity. The following diagram illustrates a typical workflow.

Biological Activity and Signaling Pathways

As of the date of this document, a review of scientific literature and patent databases did not yield specific information regarding the biological activity or mechanism of action of this compound. Therefore, no signaling pathway diagrams can be provided. It is recommended that the biological activity of this compound be determined through appropriate screening assays to elucidate its potential therapeutic targets and pathways of interest. The structural similarity to other nitrophenyl compounds suggests potential applications in various biological contexts, but this remains to be experimentally validated.

Conclusion

This technical guide provides a framework for the comprehensive solubility profiling of this compound. While specific experimental data for this compound is not currently available in the public domain, the detailed protocols for kinetic and thermodynamic solubility determination, along with the proposed experimental workflow, offer a clear path for researchers to generate this critical dataset. A thorough understanding of the solubility of this compound will be essential for its future evaluation in any drug discovery and development program.

References

(2-Fluoro-5-nitrophenyl)methanamine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of (2-Fluoro-5-nitrophenyl)methanamine, a valuable building block for researchers, scientists, and professionals in drug development and organic synthesis. This document details its commercial availability, physicochemical properties, and a plausible experimental protocol for its synthesis via the reductive amination of 2-fluoro-5-nitrobenzaldehyde. While the specific biological applications and signaling pathways involving this compound are not extensively documented in publicly available literature, this guide offers a foundational resource for its synthesis and utilization in research endeavors.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several suppliers, primarily as its hydrochloride salt. The free base is also listed by some vendors. The table below summarizes key quantitative data for both forms of the compound.

| Property | This compound Hydrochloride | This compound (Free Base) |

| CAS Number | 1214328-26-3 | 771579-54-5 |

| Molecular Formula | C₇H₈ClFN₂O₂ | C₇H₇FN₂O₂ |

| Molecular Weight | 206.60 g/mol | 172.14 g/mol |

| Purity | Typically ≥95% | Information not consistently available |

| Appearance | White to off-white solid | Not specified |

| Storage Conditions | Store at 2-8°C, protected from light and moisture. | Store under inert gas. |

| Representative Suppliers | Sinfoo Biotech, Howei Pharm, BLD Pharm | Sigma-Aldrich (Enamine) |

Note: Purity and pricing may vary between suppliers and batches. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reductive amination of its precursor, 2-fluoro-5-nitrobenzaldehyde. This method involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the desired primary amine.

Proposed Experimental Protocol: Reductive Amination

This protocol is adapted from general procedures for the reductive amination of substituted benzaldehydes.

Materials:

-

2-fluoro-5-nitrobenzaldehyde

-

Ammonium acetate or a solution of ammonia in methanol (7N)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol (10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

Signaling Pathways and Experimental Workflows

A thorough search of publicly available scientific literature and databases did not yield specific information on signaling pathways or established experimental workflows directly involving this compound. This compound is primarily utilized as a chemical intermediate in organic synthesis. Its structural motifs, a fluorinated nitroaromatic ring and a primary amine, suggest potential applications in the synthesis of more complex molecules with biological activity.

Potential Research Applications (Hypothetical)

Given its structure, this compound could serve as a precursor for the synthesis of various classes of compounds, including but not limited to:

-

Novel Pharmaceutical Agents: The amine handle allows for derivatization to form amides, sulfonamides, and other functional groups common in medicinal chemistry. The nitro group can be reduced to an aniline, providing another point for chemical modification. The fluorine atom can enhance metabolic stability and binding affinity.

-

Chemical Probes: The molecule could be functionalized with reporter groups (e.g., fluorophores, biotin) to create probes for studying biological systems.

The logical workflow for utilizing this compound in a drug discovery context is presented below.

Conclusion

This compound is a readily available chemical reagent with potential applications in synthetic and medicinal chemistry. This guide provides essential technical information for its acquisition and synthesis. While its direct biological role is not yet defined in the literature, its structural features make it a promising scaffold for the development of novel molecules with potential therapeutic applications. Researchers are encouraged to explore the derivatization of this compound to uncover new chemical entities with valuable biological activities.

The Strategic Utility of (2-Fluoro-5-nitrophenyl)methanamine in Modern Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-5-nitrophenyl)methanamine, a versatile fluorinated and nitrated benzylamine derivative, is emerging as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and strategically positioned reactive sites make it an invaluable precursor for the development of novel therapeutic agents and advanced materials. This technical guide elucidates the core chemical attributes of this compound and explores its potential research applications, with a focus on medicinal chemistry and materials science. Detailed synthetic strategies, including the construction of key heterocyclic scaffolds such as quinazolines and benzodiazepines, are presented alongside hypothetical experimental protocols. Furthermore, this document summarizes the known biological activities of structurally related compounds, providing a rationale for future research endeavors.

Introduction

This compound, also known as 2-fluoro-5-nitrobenzylamine, is a key organic intermediate characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methanamine moiety. The presence of both a strong electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences the reactivity of the aromatic ring and the benzylamine side chain. This unique combination of functional groups offers a versatile platform for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and material scientists.

The strategic importance of fluorine in drug design is well-established, often enhancing metabolic stability, binding affinity, and bioavailability of bioactive molecules. Similarly, the nitro group serves as a versatile synthetic handle, readily transformable into other functional groups, such as amines, which are crucial for building complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, potential synthetic applications, and prospective biological relevance of this compound, aiming to stimulate further research and innovation.

Physicochemical Properties

This compound is commercially available, typically as its hydrochloride salt, to enhance stability and ease of handling. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Fluoro-5-nitrobenzylamine |

| CAS Number | 771579-54-5 (free base), 1214328-26-3 (HCl salt) |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Table 1: Physicochemical Properties of this compound

Potential Research Applications in Medicinal Chemistry

The structural motifs present in this compound make it an attractive starting material for the synthesis of various biologically active compounds. The following sections outline potential applications in the synthesis of key heterocyclic scaffolds.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can serve as a precursor to 2-amino-benzophenones, which are key intermediates in classical quinazoline syntheses.

A plausible synthetic pathway is depicted below:

Caption: Proposed synthetic pathway to fluorinated quinazolines.

Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of the benzodiazepine core often involves the condensation of an o-phenylenediamine derivative with a carbonyl compound. This compound can be elaborated into a suitable diamine precursor.

A potential synthetic route is outlined in the following diagram:

Caption: Hypothetical pathway to fluorinated benzodiazepines.

Potential as an Antimicrobial and Antiparasitic Scaffold

The presence of a nitroaromatic moiety is a common feature in many antimicrobial and antiparasitic drugs. This functional group can undergo bioreduction in anaerobic environments, leading to the formation of cytotoxic radical species that damage cellular macromolecules. Derivatives of this compound could be explored for the development of novel agents against a range of pathogens.

| Compound Class | Target Organism(s) | Potential Mechanism of Action |

| Nitroimidazoles | Anaerobic bacteria, Protozoa | Reductive activation of the nitro group |

| Nitrofurans | Bacteria | Inhibition of DNA and RNA synthesis |

| Fluoroquinolones | Bacteria | Inhibition of DNA gyrase and topoisomerase IV |

Table 2: Structurally Related Antimicrobial Classes

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern cancer therapy. The quinazoline scaffold, accessible from this compound, is a privileged structure in the design of various kinase inhibitors. The fluorine substituent can be strategically employed to enhance binding affinity and selectivity.

Experimental Protocols (Hypothetical)

This section provides detailed, albeit hypothetical, methodologies for key transformations involving this compound, based on established organic chemistry principles.

General N-Alkylation of this compound

Objective: To introduce an alkyl substituent on the primary amine.

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent (e.g., DMF or CH₃CN) is added a base (e.g., K₂CO₃ or Et₃N, 2.2 eq).

-

The alkylating agent (e.g., alkyl halide, 1.1 eq) is added, and the reaction mixture is stirred at room temperature or heated as required, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: Workflow for N-alkylation.

Reductive Amination with 2-Fluoro-5-nitrobenzaldehyde

Objective: To synthesize secondary amines from the corresponding aldehyde.

Procedure:

-

2-Fluoro-5-nitrobenzaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) are dissolved in a suitable solvent (e.g., methanol or dichloroethane).

-

A catalytic amount of acetic acid may be added to facilitate imine formation.

-

A reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) is added portion-wise.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Conclusion and Future Perspectives

This compound represents a highly versatile and under-explored building block with significant potential in drug discovery and materials science. Its unique electronic and structural features provide a foundation for the synthesis of diverse and complex molecular architectures. The strategic incorporation of fluorine and a synthetically malleable nitro group offers a clear pathway to novel quinazolines, benzodiazepines, and other heterocyclic systems with promising pharmacological profiles. Future research should focus on the systematic exploration of the synthetic utility of this compound, coupled with rigorous biological evaluation of its derivatives. Such efforts are poised to unlock new therapeutic opportunities and advance the development of next-generation pharmaceuticals and functional materials.

Methodological & Application

Synthesis of Derivatives from (2-Fluoro-5-nitrophenyl)methanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the starting material, (2-Fluoro-5-nitrophenyl)methanamine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of multiple reactive sites that allow for the introduction of diverse functional groups. The protocols outlined below describe common derivatization strategies, including N-acylation, N-sulfonylation, and N-alkylation.

Introduction

This compound serves as a valuable scaffold for the synthesis of a wide range of molecular entities. The presence of a primary amine group allows for facile derivatization, while the fluoro and nitro substituents on the phenyl ring can be utilized for further chemical modifications or to modulate the physicochemical and pharmacological properties of the final compounds. These derivatives are key intermediates in the development of novel therapeutic agents.

Synthetic Pathways

The primary amine functionality of this compound is readily susceptible to reactions with various electrophiles, enabling the synthesis of a diverse library of derivatives. The three main synthetic pathways explored in these notes are:

-

N-Acylation: Formation of amides through reaction with acylating agents such as acyl chlorides or anhydrides.

-

N-Sulfonylation: Formation of sulfonamides via reaction with sulfonyl chlorides.

-

N-Alkylation: Introduction of alkyl or aryl groups through reaction with alkyl or aryl halides.

A general overview of these synthetic transformations is presented in the workflow diagram below.

Caption: General synthetic pathways for the derivatization of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of N-acyl, N-sulfonyl, and N-alkyl derivatives of this compound. Researchers should note that reaction conditions, such as solvent, temperature, and reaction time, may require optimization for specific substrates.

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of an N-acyl derivative, for instance, N-((2-fluoro-5-nitrophenyl)methyl)acetamide.

Caption: Workflow for the N-acylation of this compound.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 2: General Procedure for N-Sulfonylation

This protocol outlines the synthesis of an N-sulfonyl derivative, such as N-((2-fluoro-5-nitrophenyl)methyl)-4-methylbenzenesulfonamide.

Materials:

-

This compound

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

Anhydrous pyridine or a mixture of DCM and a suitable base

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into ice-water and acidify with 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize or purify the crude product by column chromatography to yield the pure N-sulfonyl derivative.

Protocol 3: General Procedure for N-Alkylation

This protocol details the synthesis of an N-alkyl derivative, for example, N-benzyl-(2-fluoro-5-nitrophenyl)methanamine.

Materials:

-

This compound

-

Alkyl or aryl halide (e.g., benzyl bromide)

-

Potassium carbonate or another suitable base

-

Acetonitrile or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography to obtain the desired N-alkyl derivative.

Data Presentation

| Derivative Class | Example Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data (Exemplary) |

| N-Acyl | N-((2-fluoro-5-nitrophenyl)methyl)acetamide | C₉H₉FN₂O₃ | 212.18 | 85-95 | 110-115 | ¹H NMR, ¹³C NMR, MS |

| N-Sulfonyl | N-((2-fluoro-5-nitrophenyl)methyl)-4-methylbenzenesulfonamide | C₁₄H₁₃FN₂O₄S | 324.33 | 70-85 | 130-135 | ¹H NMR, ¹³C NMR, MS, IR |

| N-Alkyl | N-benzyl-(2-fluoro-5-nitrophenyl)methanamine | C₁₄H₁₃FN₂O₂ | 260.27 | 60-75 | 80-85 | ¹H NMR, ¹³C NMR, MS |

Note: The yield and melting point ranges are typical for these types of reactions and should be determined experimentally for each specific derivative. Analytical data should be obtained to confirm the structure and purity of the synthesized compounds.

Application Notes and Protocols: (2-Fluoro-5-nitrophenyl)methanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of (2-Fluoro-5-nitrophenyl)methanamine as a versatile building block in medicinal chemistry. The unique combination of a fluorine atom, a nitro group, and a reactive aminomethyl functionality makes this compound a valuable starting material for the synthesis of a wide range of biologically active molecules. The 2-fluoro-5-nitrophenyl moiety can be found in compounds targeting various diseases, including infectious diseases and metabolic disorders.

While direct and extensive literature on the application of this compound is emerging, this document leverages data from closely related analogues and potential therapeutic targets to illustrate its utility. The protocols and data presented herein are designed to serve as a practical guide for researchers engaged in the design and synthesis of novel therapeutic agents.

Application in the Synthesis of Antimicrobial Agents

The 2-fluoro-5-nitrophenyl scaffold is of significant interest in the development of novel antimicrobial agents. The nitro group can be a key pharmacophore in antimicrobial compounds, and its presence on the fluorinated phenyl ring allows for diverse chemical modifications to optimize activity and selectivity.

Quantitative Data: Antimicrobial Activity of Related Benzene Sulphonamide Derivatives

The following table summarizes the antimicrobial activity of benzenesulphonamide derivatives, which represent a class of compounds that can be synthesized from precursors structurally related to this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in mg/mL.

| Compound | E. coli (MIC mg/mL) | S. aureus (MIC mg/mL) | P. aeruginosa (MIC mg/mL) | S. typhi (MIC mg/mL) | B. subtilis (MIC mg/mL) | C. albicans (MIC mg/mL) | A. niger (MIC mg/mL) |

| 4a | - | - | 6.67 | 6.45 | - | - | - |

| 4d | 6.72 | - | - | - | - | - | - |

| 4e | - | - | - | - | - | 6.63 | 6.28 |

| 4f | - | - | - | - | 6.63 | - | - |

| 4h | - | 6.63 | - | - | - | 6.63 | - |

| Data adapted from a study on new benzenesulphonamide derivatives with antimicrobial activity.[1][2] |

Experimental Protocol: Synthesis of an N-((2-Fluoro-5-nitrophenyl)methyl)amide Derivative

This protocol describes a general method for the acylation of this compound with a carboxylic acid to form the corresponding amide, a common step in the synthesis of more complex bioactive molecules.

Materials:

-

This compound hydrochloride

-

Carboxylic acid of interest (e.g., benzoic acid)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound hydrochloride (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired N-((2-fluoro-5-nitrophenyl)methyl)amide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualization: Synthetic Workflow for Amide Derivatives

Caption: General workflow for the synthesis of amide derivatives.

Potential Application in the Development of HSD17B13 Inhibitors

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver. Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). This makes HSD17B13 an attractive therapeutic target for the treatment of these conditions. The (2-Fluoro-5-nitrophenyl) moiety represents a potential scaffold for the development of HSD17B13 inhibitors.

Quantitative Data: Activity of Representative HSD17B13 Inhibitors

While specific inhibitors synthesized directly from this compound are not yet widely reported in the literature, the following table provides data for representative HSD17B13 inhibitors to illustrate the potency of compounds targeting this enzyme.

| Compound | HSD17B13 IC₅₀ (nM) |

| Inhibitor A | 15 |

| Inhibitor B | 45 |

| Inhibitor C | 8 |

| Data presented is representative of potent HSD17B13 inhibitors and is for illustrative purposes. |

Experimental Protocol: Reductive Amination for Synthesis of HSD17B13 Inhibitor Scaffolds

Reductive amination is a key synthetic transformation for introducing the (2-Fluoro-5-nitrophenyl)methyl group into a target molecule. This protocol provides a general method for the reaction of this compound with an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or ketone of interest (R¹R²C=O)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE (0.2 M).

-

If necessary, add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Visualization: HSD17B13 Signaling Pathway in NAFLD

Caption: Simplified HSD17B13 signaling pathway in hepatocytes.

References

Application Notes: (2-Fluoro-5-nitrophenyl)methanamine in Agrochemical Synthesis

Topic: Use of (2-Fluoro-5-nitrophenyl)methanamine in Agrochemical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical intermediate characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, attached to a methanamine moiety. These structural features make it a valuable building block in the synthesis of complex organic molecules, particularly within the agrochemical industry. The fluorine atom can enhance the metabolic stability and binding affinity of the final product, while the nitro group can be a precursor for an amino group, allowing for a wide range of chemical modifications. This document provides an overview of the potential applications of this compound in the synthesis of novel agrochemicals and outlines general experimental protocols.

Potential Applications in Agrochemical Synthesis

The primary utility of this compound in agrochemical synthesis lies in its reactive primary amine group, which can readily undergo a variety of chemical transformations to build more complex molecules. The fluorinated and nitrated phenyl ring provides a scaffold that can be further modified to tune the biological activity and physicochemical properties of the target agrochemical.

Synthesis of Novel Amide-Based Insecticides

The amine functionality of this compound can be acylated to form amide derivatives. Many modern insecticides, such as the diamide class, feature amide linkages that are crucial for their mode of action.

Logical Workflow for Amide Synthesis:

Application Notes and Protocols: Electrophilic Reactions of (2-Fluoro-5-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of (2-fluoro-5-nitrophenyl)methanamine with various electrophiles. Due to the molecule's structure, featuring a nucleophilic primary amine and a strongly deactivated aromatic ring, reactions predominantly occur at the amine group.

Overview of Reactivity

This compound serves as a versatile building block in medicinal chemistry and materials science. Its reactivity is dominated by the primary amine (-CH₂NH₂) attached to the benzyl position. This amine is a potent nucleophile and readily reacts with a wide range of electrophiles.

Conversely, the aromatic ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) substituents. This deactivation makes electrophilic aromatic substitution on the ring challenging, requiring harsh conditions and often resulting in low yields. Therefore, selective reactions at the amine are easily achieved.

The primary reactions involving this substrate are nucleophilic attacks by the amine nitrogen on electrophilic centers. Common transformations include N-acylation, N-sulfonylation, and N-alkylation.

Application Note: N-Acylation Reactions

N-acylation is a fundamental transformation that converts the primary amine of this compound into a secondary amide. This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Principle: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[1] This occurs via a nucleophilic addition-elimination mechanism.[2][3] A base, such as triethylamine or pyridine, is commonly added to neutralize the acidic byproduct (e.g., HCl) that is formed.[4]

Workflow Diagram: General N-Acylation

References

Application Notes and Protocols: N-alkylation of (2-Fluoro-5-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (2-fluoro-5-nitrophenyl)methanamine, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below describe two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The introduction of alkyl substituents on the primary amine moiety can significantly modulate the physicochemical and pharmacological properties of resulting molecules. N-alkylation is a fundamental transformation to achieve this molecular diversity. The choice of method depends on the desired substituent, available starting materials, and desired selectivity. Direct alkylation is a straightforward approach for introducing simple alkyl groups, while reductive amination offers a versatile route for incorporating a wider range of structurally complex moieties.

Data Presentation

As experimental outcomes will vary based on the specific alkylating agent and reaction conditions employed, the following table is provided as a template for summarizing and comparing results from different N-alkylation experiments.

| Entry | Alkylating Agent | Method | Solvent | Base/Reducing Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

| 1 | Direct Alkylation | ||||||||

| 2 | Reductive Amination | ||||||||

| 3 | ... |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base. This method can lead to both mono- and di-alkylation products, and reaction conditions can be optimized to favor the desired product.

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Anhydrous acetonitrile or Dimethylformamide (DMF)

-

Inorganic base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃))[1]

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄))

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF (10 mL per mmol of amine), add the inorganic base (2.0-2.5 eq.).[1]

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add the alkyl halide (1.0-1.2 eq. for mono-alkylation, >2.0 eq. for di-alkylation) dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature or heated to a temperature between 50-80°C, depending on the reactivity of the alkyl halide.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Notes:

-

The choice of base and solvent can influence the reaction rate and selectivity.[1][2]

-

For less reactive alkyl halides, a more polar aprotic solvent like DMF and higher temperatures may be necessary.

-

The use of amine hydrohalide salts in combination with a suitable base can sometimes improve selectivity for mono-alkylation.[3]

Protocol 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile method for the N-alkylation of amines.[4] It proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is compatible with a wide range of functional groups.

Materials:

-

This compound

-

Aldehyde or ketone (1.0-1.2 eq.)

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄))

-

Saturated aqueous sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in anhydrous DCM or DCE (15 mL per mmol of amine).

-

Add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add the reducing agent (1.2-1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Continue stirring at room temperature and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Notes:

-

Sodium triacetoxyborohydride is a mild and often preferred reducing agent for reductive amination as it can be added directly to the mixture of the amine and carbonyl compound.

-

For less reactive ketones, the reaction may require longer reaction times or gentle heating.

Visualizations

Caption: General workflow for the N-alkylation of this compound.

Caption: Chemical pathways for N-alkylation.

References

Application Notes and Protocols for Acylation Reactions of (2-Fluoro-5-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the acylation of (2-fluoro-5-nitrophenyl)methanamine. This compound serves as a valuable building block in medicinal chemistry and materials science due to the presence of reactive fluoro and nitro groups, which can be further functionalized. The resulting N-acyl derivatives are of interest for screening for various biological activities.

Application Notes

The acylation of this compound is a fundamental transformation that yields stable amide products. These products can be utilized in several research and development areas:

-